1-Cyclopentylpiperidin-3-amine
Description
Properties
IUPAC Name |
1-cyclopentylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXQYURTRYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679002 | |
| Record name | 1-Cyclopentylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-80-9 | |
| Record name | 1-Cyclopentyl-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Patent-Derived Methodologies
The preparation of stereodefined analogs, such as (1R,3S)-3-amino-1-cyclopentanol, provides a template for synthesizing 1-cyclopentylpiperidin-3-amine. The patented approach involves four steps:
-
Asymmetric Cycloaddition : Chiral N-acyl hydroxylamine compounds react with cyclopentadiene under oxidizing conditions (e.g., periodate or H₂O₂) to form bicyclic intermediates.
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Hydrogenation : Intermediate I undergoes catalytic hydrogenation (Pd/C, 0.1–1 MPa H₂, 20–50°C) to saturate double bonds.
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Amide Bond Cleavage : Acid- or base-catalyzed hydrolysis (HCl or NH₃, 0–60°C) yields amino alcohols.
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Final Reduction : Intermediate III is hydrogenated (Pd/C or Raney Ni, 20–50°C) to produce the target amine.
Table 1: Key Parameters from Patent Examples
| Step | Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Optical Purity (%) |
|---|---|---|---|---|---|
| Cycloaddition | – | – | 20–25 | 85–92 | >99.5 |
| Hydrogenation (I→II) | Pd/C | 0.5–1.0 | 30–50 | 90–95 | – |
| Amide Cleavage (II→III) | HCl | – | 40–60 | 75–80 | – |
| Final Reduction | Pd/C | 1.0 | 50 | 45–58 | >99.5 |
This method achieves high enantiomeric excess but requires stringent control over hydrogenation conditions to prevent over-reduction.
Multi-Component Reaction Approaches
Table 2: Reaction Conditions for Amidines
| Component | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone + Piperidine | DMF | 60 | 1 | – |
| Azide Coupling | DMF | 60 | 12–24 | 45–90 |
This method offers modularity but requires optimization for cyclopentyl-specific substrates.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Industrial Applicability
The patent method’s use of readily available catalysts (Pd/C) and mild conditions (20–50°C) favors large-scale production. In contrast, multi-component reactions require stoichiometric azides, complicating waste management.
| Property | Value |
|---|---|
| Storage Temperature | 2–8°C |
| Shipping Classification | Hazardous (Class 8) |
| Stability | >12 months |
Chemical Reactions Analysis
1-Cyclopentylpiperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common reagents used in these reactions include alkyl halides for alkylation, acyl chlorides for acylation, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Applications
1. Inhibition of Transient Receptor Potential Channels
One of the most significant applications of 1-Cyclopentylpiperidin-3-amine is its role as an inhibitor of specific Transient Receptor Potential (TRP) channels, particularly TRPC3 and TRPC6. These channels are implicated in various pathological conditions, including chronic kidney disease and cardiac hypertrophy. Inhibiting these channels can offer new therapeutic strategies for treating diseases associated with their dysfunction. For instance, compounds that inhibit TRPC6 have shown promise in managing focal segmental glomerulosclerosis (FSGS), especially in patients with gain-of-function mutations in the TRPC6 gene .
2. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound may exhibit antimicrobial properties. Research into quorum sensing inhibitors suggests that targeting microbial communication can reduce pathogenicity in bacteria such as Pseudomonas aeruginosa. This approach enhances the efficacy of existing antibiotics and may lead to novel therapeutic agents .
Case Studies
Case Study 1: TRPC Channel Inhibition
A study highlighted the therapeutic potential of TRPC6 inhibitors, including derivatives of this compound, in animal models of kidney disease. The results demonstrated a reduction in proteinuria and improved renal function markers, suggesting a beneficial effect on kidney health .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the efficacy of this compound derivatives against biofilms formed by Pseudomonas aeruginosa. The findings revealed that these compounds could disrupt biofilm formation and enhance the susceptibility of bacteria to conventional antibiotics, providing a dual-action approach to infection control .
Data Tables
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 1-Cyclopentylpiperidin-3-amine with five analogous compounds, focusing on ring systems, substituents, molecular weight, and functional groups:
| Compound Name | Core Ring | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|---|
| This compound | Piperidine | Cyclopentyl (C₅) | C₁₀H₂₀N₂ | ~168.3 (estimated) | Amine at C3, bulky cyclopentyl |
| 1-Cyclopropylpyrrolidin-3-amine | Pyrrolidine | Cyclopropyl (C₃) | C₇H₁₄N₂ | 126.2 | Amine at C3, high ring strain |
| 1-(Cyclopropylmethyl)piperidin-3-amine | Piperidine | Cyclopropylmethyl (C₃-CH₂) | C₉H₁₈N₂ | 154.3 (estimated) | Amine at C3, extended substituent |
| (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine HCl | Piperidine | Cyclopropanesulfonyl (C₃-SO₂) | C₈H₁₇ClN₂O₂S | 240.75 | Sulfonyl group, chiral center (R) |
| 1-Cyclobutanecarbonylpiperidin-4-amine | Piperidine | Cyclobutanecarbonyl (C₄-CO) | C₁₀H₁₇N₂O | 191.3 (estimated) | Carbonyl group, amine at C4 |
Key Observations :
- Ring Systems : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence conformational flexibility and steric bulk. Piperidine derivatives are more conformationally flexible .
- Sulfonyl () and carbonyl () groups introduce polarity and hydrogen-bonding capacity.
- Amine Position : The 3-amine in this compound contrasts with 4-amine derivatives (e.g., ), altering spatial orientation in molecular interactions.
Biological Activity
1-Cyclopentylpiperidin-3-amine, also known as (3S)-1-Cyclopentylpiperidin-3-amine, is a piperidine derivative characterized by a cyclopentyl group attached to the nitrogen-containing six-membered ring. This compound has garnered attention in both chemical and biological research due to its unique structural features, which influence its reactivity and biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- CAS Number : 1218549-05-3
The presence of the cyclopentyl group introduces unique steric effects that enhance the compound's reactivity and interaction with biological targets.
This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The compound can interact with specific molecular targets, including:
- Enzymes : It may inhibit enzyme activity by binding to the active site, preventing substrate access.
- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, making it a valuable tool in biochemical studies. For instance, it has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effects on specific proteases.
- Methods : Enzyme assays were conducted using varying concentrations of the compound.
- Results : Significant inhibition was observed at micromolar concentrations, suggesting potential for therapeutic applications in diseases involving dysregulated protease activity.
-
Receptor Binding Studies :
- Objective : To assess the binding affinity to neurotransmitter receptors.
- Methods : Radiolabeled ligand binding assays were performed.
- Results : The compound exhibited moderate affinity for dopamine receptors, indicating potential implications in neuropharmacology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclopentylpiperidine | Lacks amine group at 3-position | Limited receptor interaction |
| 3-Aminopiperidine | Lacks cyclopentyl group | Higher solubility but less selectivity |
| Cyclopentylamine | Contains cyclopentyl but no piperidine | Lower biological activity |
The combination of both a cyclopentyl group and an amine at the 3-position provides distinct advantages in reactivity and biological interactions.
Medicinal Chemistry
Due to its ability to modulate enzyme activity and receptor interactions, this compound is being explored for potential therapeutic applications, particularly in treating neurological disorders and conditions involving enzyme dysregulation.
Material Science
The compound's unique properties also lend themselves to applications in material science, where it can be utilized in synthesizing novel materials with tailored properties for specific industrial uses.
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopentylpiperidin-3-amine, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves multi-step reactions, including cyclopropane ring formation, piperidine ring functionalization, and amine group introduction. Key steps include:
- Cyclopropane attachment : Use of cyclopropane-containing electrophiles (e.g., cyclopropyl halides) under nucleophilic substitution conditions .
- Amine functionalization : Reductive amination or catalytic hydrogenation to introduce the amine group at the 3-position of the piperidine ring .
Q. Optimization strategies :
- Temperature control : Maintaining 0–5°C during cyclopropane coupling minimizes side reactions .
- Catalyst selection : Palladium-based catalysts improve yield in coupling reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
| Key Reagents | Conditions | Yield Range |
|---|---|---|
| Cyclopropyl bromide | K₂CO₃, DMF, 80°C, 12h | 45–60% |
| NaBH₄ or LiAlH₄ | THF, reflux, 4h | 70–85% |
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopentyl and piperidine ring conformations. For example, the cyclopropyl group shows distinct triplet signals at δ 0.8–1.2 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ = 169.16 g/mol) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopentyl group influence the compound’s reactivity in medicinal chemistry applications?
The cyclopentyl group:
- Enhances metabolic stability : Its bulky structure reduces cytochrome P450 enzyme interactions, prolonging half-life in in vitro assays .
- Modulates lipophilicity : LogP increases by ~0.5 units compared to non-cyclopentyl analogs, improving blood-brain barrier permeability in CNS-targeted studies .
Q. Experimental validation :
- Comparative SAR studies : Replace the cyclopentyl group with cyclohexyl or methyl groups and measure binding affinity to target receptors (e.g., σ-1 or NMDA receptors) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) when characterizing derivatives?
Case example : Discrepancy between NMR-integrated proton counts and MS molecular ion peaks.
- Step 1 : Validate NMR sample preparation (e.g., deuterated solvent purity, absence of water) .
- Step 2 : Perform tandem MS (MS/MS) to rule out adduct formation or fragmentation anomalies .
- Step 3 : Cross-check with X-ray crystallography if crystalline derivatives are available .
Q. What strategies are effective in elucidating the compound’s role in modulating enzyme kinetics or receptor binding?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., GPCRs) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify key binding residues influenced by the cyclopentyl group .
- Mutagenesis studies : Replace receptor residues (e.g., Tyr-452 in σ-1) and quantify binding affinity shifts via radioligand assays .
Q. How can enantiomeric purity of this compound be ensured during asymmetric synthesis?
- Chiral chromatography : Use Chiralpak® IC columns with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TDDFT) .
- Catalyst optimization : Employ Jacobsen’s Mn-salen catalysts for enantioselective epoxidation in precursor steps .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across cell-based vs. animal models?
- Hypothesis : Differences in metabolic clearance or tissue distribution.
- Methodology :
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints .
- CYP inhibition assays : Test if metabolites (e.g., N-oxides) exhibit off-target effects .
Q. What experimental controls are critical when evaluating the compound’s toxicity in in vitro assays?
- Negative controls : Use piperidine analogs without the cyclopentyl group to isolate toxicity contributions .
- Positive controls : Cisplatin or doxorubicin for apoptosis induction benchmarks .
- Solvent controls : Ensure DMSO concentration ≤0.1% to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
